molecular formula C13H12N2O4 B2384684 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid CAS No. 1429900-96-8

2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid

Cat. No.: B2384684
CAS No.: 1429900-96-8
M. Wt: 260.249
InChI Key: LSCXTIARHVPYRA-UHFFFAOYSA-N
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Description

2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions: Introduction of the methoxy and phenyl groups can be done through electrophilic aromatic substitution or nucleophilic substitution reactions.

    Acetic Acid Derivative Formation: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives as starting materials.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid would depend on its specific interactions with biological targets. This may involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

    Phenylpyridazines: Compounds with a phenyl group attached to the pyridazine ring.

    Methoxypyridazines: Compounds with a methoxy group attached to the pyridazine ring.

Uniqueness

2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyridazine derivatives.

Properties

IUPAC Name

2-(4-methoxy-6-oxo-3-phenylpyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-10-7-11(16)15(8-12(17)18)14-13(10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCXTIARHVPYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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